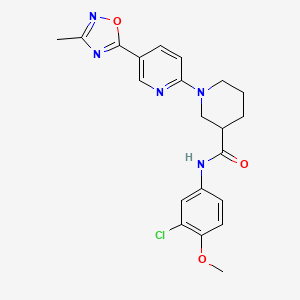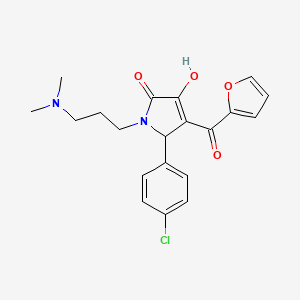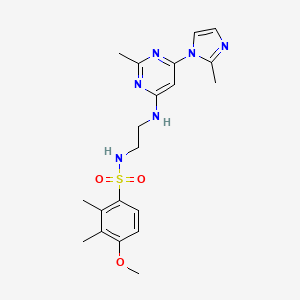
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, also known as FPBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
1. Electrophoresis and Quality Control N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide and related substances have been explored in the context of nonaqueous capillary electrophoretic separation. This method is significant for quality control in pharmaceuticals, demonstrating its application in analyzing synthesized samples for impurities or related substances (Ye et al., 2012).
2. Synthesis and Structural Analysis Research on the synthesis of functionalized thieno[2,3-b]pyridines, involving compounds similar to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, provides insights into the molecular structures of these compounds. X-ray structural analysis plays a key role in understanding their chemical properties (Dyachenko et al., 2019).
3. Characterization of Derivatives The synthesis and characterization of various derivatives, including those similar to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, have been studied. These derivatives are synthesized and characterized using various analytical techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), highlighting the diverse applications in chemical analysis and materials science (Journals & Ameram, 2013).
4. Catalytic Applications Compounds structurally related to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide have been utilized in developing heterogeneous catalysts. For example, their covalent bonding to silica to create hybrid thiourea silicates demonstrates potential applications in catalysis and materials engineering (Ameram & Adam, 2019).
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-21(16-9-7-15(8-10-16)19-6-3-13-26-19)23-14-17-4-1-11-22-20(17)18-5-2-12-25-18/h1-13H,14H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEYJTPBAIDEEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)

![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)
![3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2386846.png)



![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)
![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386855.png)
![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)